Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-, also known as (2S)-2-methylglycidyl 4-nitrobenzoate, is a chiral organic compound. Its synthesis and characterization have been reported in scientific literature. Researchers have described a two-step process for its preparation, involving the enantioselective epoxidation of (2S)-2-methylglycidol followed by esterification with 4-nitrobenzoic acid. [] The resulting product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and optical rotation measurements, to confirm its structure and purity. []
Due to its chiral nature, Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- has the potential to be used as a chiral ligand in asymmetric catalysis. Chiral ligands are essential components in many catalytic reactions, as they can control the stereochemistry of the products. However, there is limited research available on the specific applications of this compound in asymmetric catalysis. Some studies have explored its use as a ligand in the ring-opening of epoxides with various nucleophiles, but further research is needed to fully evaluate its potential in this field. [, ]
Some scientific studies have investigated the potential antimicrobial activity of Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-. However, the results reported so far have been inconclusive. While some studies have shown weak to moderate activity against certain bacterial and fungal strains, others have not observed any significant antimicrobial effects. [] More research is needed to determine the effectiveness of this compound against different microorganisms and to understand the mechanisms underlying any observed activity.
(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is an organic compound characterized by its unique structure, which includes a glycidyl group and a nitrobenzoate moiety. Its molecular formula is CHN O, and it has a molecular weight of 237.21 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.
These reactions highlight the compound's versatility as a building block in organic synthesis.
The biological activity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate has been explored in various studies. Nitrobenzoate compounds are known to exhibit antibacterial properties, potentially interacting with bacterial enzymes involved in nitrobenzoate degradation. The reduction of the nitro group to an amino group can also lead to bioactive metabolites . Furthermore, this compound may serve as a precursor in the synthesis of bioactive molecules such as leukotriene B4, which plays a role in inflammatory responses.
Several methods have been developed for synthesizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate:
These synthetic routes enable the efficient production of this compound for research and application.
(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate finds applications in several fields:
Research on interaction studies involving (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate has focused on its biochemical pathways and pharmacokinetics. The compound's metabolism typically involves reductive pathways that convert the nitro group into an amino group, affecting its biological activity and toxicity profile. Understanding these interactions is crucial for evaluating its safety and efficacy in potential therapeutic applications .
Several compounds share structural similarities with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate | 0.92 | Contains benzyloxy substituent enhancing reactivity |
((2S,3R)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate | 0.92 | Similar structure but different stereochemistry |
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate | 0.89 | Features a hydroxytetrahydrofuran moiety |
Methyl 2-methyl-4-nitrobenzoate | 0.88 | Lacks the glycidyl component, focusing on methylation |
The unique combination of the glycidyl structure and nitrobenzoate functionality distinguishes (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate from these similar compounds, making it particularly valuable in synthetic chemistry and biological applications .
Irritant